Lead tantalate

Description

Properties

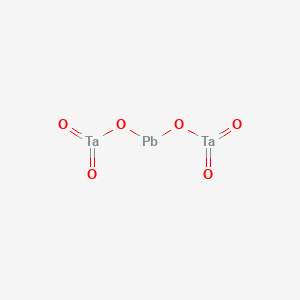

IUPAC Name |

(dioxotantaliooxy-λ2-plumbanyl)oxy-dioxotantalum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6O.Pb.2Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSIKTVGKTWOGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ta](=O)O[Pb]O[Ta](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O6PbTa2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12065-68-8 | |

| Record name | Lead tantalum oxide (PbTa2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012065688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead tantalum oxide (PbTa2O6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead ditantalum hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Lead Tantalate and Analogous Tantalates

Solid-State Reaction Routes for Polycrystalline Lead Tantalate Ceramics

Solid-state reaction is a conventional and widely used method for producing polycrystalline ceramics from powdered precursors. This approach involves the high-temperature reaction and diffusion of constituent metal oxides to form the desired compound.

The columbite precursor method is a refined two-stage solid-state reaction designed to improve phase purity by preventing the formation of undesirable, stable pyrochlore (B1171951) phases. While extensively documented for lead-based niobates like lead magnesium niobate (PMN), the principles are directly applicable to tantalates. The formation of pyrochlore is often a result of the direct reaction between lead oxide and niobium or tantalum oxide.

The process involves two primary calcination steps:

Formation of the Precursor: The B-site oxides (in this context, tantalum oxide and another metal oxide) are first reacted to form a stable intermediate compound with a columbite structure. For instance, in the analogous synthesis of PMN, magnesium oxide (MgO) and niobium pentoxide (Nb₂O₅) are reacted at temperatures often exceeding 1000°C to form magnesium niobate (MgNb₂O₆). tandfonline.com

Reaction with Lead Oxide: The synthesized columbite precursor is then mixed with lead oxide (PbO) and calcined at a lower temperature, typically around 900°C. tandfonline.com Because the tantalum is already bound in the stable columbite phase, its direct reaction with PbO is suppressed, favoring the formation of the desired perovskite structure and minimizing the pyrochlore phase. acs.org

This method enhances the final product's dielectric properties by ensuring a higher yield of the perovskite phase. aip.org The use of wet-chemical methods to prepare highly pure and reactive columbite precursors has also been proposed to further improve the process. tandfonline.com

Table 1: Example Parameters for Columbite Precursor Method (Analogous PMN-PT System)

| Parameter | Description | Typical Values / Conditions | Reference |

|---|---|---|---|

| Step 1: Precursor Formation | Reaction of B-site oxides to form columbite phase (e.g., MgNb₂O₆). | Calcination at >1000°C. | tandfonline.com |

| Step 2: Perovskite Formation | Reaction of columbite precursor with PbO and other oxides (e.g., TiO₂). | Calcination at ~900°C. | tandfonline.com |

| Atmosphere | Calcination atmosphere can be controlled (e.g., Oxygen, Argon) to favor perovskite formation. | O₂ or Ar atmospheres can yield up to 98% perovskite phase at 900°C. | acs.org |

| PbO Excess | An excess of PbO is often added to compensate for lead loss during high-temperature processing. | Typically 2.5-7.5 wt%. | acs.org |

The conventional ceramic technique, also known as the mixed-oxide route, is the most direct method for producing multicomponent oxide ceramics. google.com This process involves the intimate mixing of precursor powders—typically oxides, carbonates, or hydroxides—followed by high-temperature heat treatments to induce solid-state diffusion and reaction.

The typical process flow for synthesizing a material like lead zirconate titanate (PZT), an analogue of lead tantalate, is as follows:

Mixing and Milling: Stoichiometric amounts of the precursor powders (e.g., PbO, ZrO₂, TiO₂) are weighed and mixed. nih.gov Milling, often ball milling, is employed to reduce particle size, increase surface area, and ensure intimate contact between the reactants, which is crucial for a complete reaction. google.com

Calcination: The powder mixture is heated to a high temperature (e.g., 650°C - 850°C) for a set duration. google.com During this step, the precursors react to form the desired crystalline phase (e.g., PZT). nih.gov

Sintering: The calcined powder is pressed into a desired shape (a "green body") and heated to a higher temperature (e.g., 1200°C - 1325°C) but below its melting point. caltech.edu This causes the individual particles to fuse, densifying the material and forming a solid ceramic body. caltech.edu

While straightforward, this method can suffer from drawbacks such as incomplete reactions, lack of chemical homogeneity, and significant lead volatilization at the high temperatures required, which can alter the stoichiometry and degrade electrical properties. nih.gov

Solution-Based Synthesis Techniques for Lead Tantalate

Solution-based or "wet-chemical" methods offer several advantages over solid-state routes, including higher purity, better chemical homogeneity at the molecular level, smaller particle sizes, and often, lower synthesis temperatures.

Sol-gel processing is a versatile wet-chemical technique used to produce ceramic materials from a chemical solution that acts as a precursor for an integrated network (gel) of discrete particles or polymers. This method is particularly well-suited for fabricating high-quality thin films.

The process for creating a lead-based perovskite thin film (e.g., lead titanate, PT, or lead lanthanum titanate, PLT) typically involves:

Precursor Solution Preparation: Metal-organic compounds, such as lead acetate (B1210297) trihydrate and titanium isopropoxide, are used as precursors. tandfonline.comresearchgate.net These are dissolved in a suitable solvent, like 2-methoxyethanol (B45455) or ethylene (B1197577) glycol, which can also act as a chelating agent to stabilize the precursor solution. tandfonline.comaip.org

Deposition: The precursor solution is deposited onto a substrate using techniques like spin-coating or dip-coating. tandfonline.comaip.org

Pyrolysis and Crystallization: The coated substrate undergoes a series of heat treatments. A low-temperature pyrolysis step (e.g., 250-450°C) is used to remove organic components. tandfonline.comaip.org A subsequent higher-temperature annealing step (e.g., 600-700°C) is performed to crystallize the film into the desired perovskite phase. aip.orgresearchgate.net

This method allows for precise control over the film's stoichiometry and thickness. The properties of the final film are highly dependent on parameters such as film thickness, pyrolysis temperature, and the annealing heating rate. tandfonline.com

Table 2: Typical Parameters for Sol-Gel Synthesis of Lead Titanate Analogues

| Parameter | Material/Condition | Reference |

|---|---|---|

| Lead Precursor | Lead Acetate Trihydrate | tandfonline.comaip.org |

| Titanium Precursor | Titanium Isopropoxide or Titanium Butoxide | tandfonline.comaip.org |

| Solvent | 2-Methoxyethanol or Ethylene Glycol | tandfonline.comresearchgate.net |

| Deposition Technique | Spin-coating at ~3000 rpm | aip.org |

| Pyrolysis Temperature | 250°C - 450°C | tandfonline.comaip.org |

| Annealing/Crystallization Temp. | 600°C - 700°C | aip.orgresearchgate.net |

Hydrothermal synthesis involves chemical reactions of substances in a sealed, heated aqueous solution above ambient temperature and pressure. This technique can produce well-crystallized powders directly from solution, often bypassing the need for a high-temperature post-synthesis calcination step.

For lead-based titanates, the synthesis is typically carried out in a Teflon-lined stainless-steel autoclave. acs.org Precursors such as lead nitrate (B79036) and titanium dioxide or tetrabutyl titanate are used as starting materials. acs.orgscientific.net A key component is the use of a mineralizer, commonly a high-concentration alkali solution like potassium hydroxide (B78521) (KOH), which facilitates the dissolution and recrystallization process. tandfonline.comacs.org The properties of the resulting powder are strongly influenced by the reaction conditions.

Key findings from hydrothermal synthesis of lead titanate and its analogues include:

Phase-pure perovskite can be obtained at relatively low temperatures (e.g., 150-200°C). tandfonline.comacs.org

A high pH (typically >14) is often required to form the pure perovskite phase in a reasonable timeframe. tandfonline.com

The concentration of the mineralizer (e.g., KOH) plays a crucial role in determining the final phase and particle size. acs.orgacs.org

This method allows for excellent control over particle morphology, which can be tailored by adjusting parameters like KOH concentration and stirring rate. tandfonline.com

The polymeric precursor method, most notably the Pechini method, is a refined chemical route that utilizes the ability of certain alpha-hydroxycarboxylic acids, like citric acid, to form stable chelates with a wide range of metal cations. researchgate.netscientific.net

The general procedure involves:

Chelation and Polymerization: Metal precursors (e.g., nitrates or alkoxides) are dissolved in a solution containing citric acid and a polyhydroxy alcohol, such as ethylene glycol. scientific.net The citric acid chelates the metal cations, forming metal-citrate complexes. Upon heating (e.g., to ~130°C), a polyesterification reaction occurs between the ethylene glycol and the metal-citrate complexes, resulting in a homogeneous, transparent polymeric resin that immobilizes the cations in their stoichiometric ratio. acs.orgresearchgate.net

Pyrolysis and Calcination: The solid resin is then pyrolyzed to burn off the organic constituents, leaving behind a precursor powder. acs.org This powder is subsequently calcined at a relatively low temperature (e.g., 400-800°C) to form the final, highly pure, and homogeneous multicomponent oxide powder. acs.orgscientific.net

This technique is advantageous for producing fine, unagglomerated powders with excellent chemical homogeneity, as the mixing of the constituent metals occurs on a molecular level within the polymer resin. scielo.br It has been successfully used to synthesize lead titanate and lead zirconate titanate powders at reduced temperatures compared to conventional methods. acs.orgscientific.net

Vapor Phase Deposition and Thin Film Fabrication of Lead Tantalate Systems

Thin films of lead-based tantalate systems are crucial for applications in microelectronics, sensors, and actuators. Vapor phase deposition methods are preferred for their ability to control film thickness, composition, and crystallinity with high precision.

Sputtering is a physical vapor deposition (PVD) method widely used for producing high-quality thin films of complex oxides like lead tantalate. In this process, a target of the desired material is bombarded with energetic ions (typically Argon), causing atoms to be ejected and deposited onto a substrate.

RF Magnetron Sputtering: Radio Frequency (RF) magnetron sputtering is particularly effective for depositing insulating materials like lead tantalate. samaterials.com It utilizes an RF power source to sustain a plasma, even with non-conductive targets. The process allows for excellent control over film thickness and uniformity, which is vital for industrial-scale production. mdpi.com

Research on lead scandium tantalate (PST), a compound analogous to lead tantalate, demonstrates the typical workflow for RF sputtering. osti.govosti.gov Films are often deposited at moderate temperatures (e.g., 300°C) and then subjected to a post-deposition annealing process at higher temperatures (700°C - 800°C) to crystallize the desired perovskite phase from an initially amorphous or pyrochlore state. osti.govtandfonline.comtandfonline.com The use of lead-rich targets is a common strategy to compensate for the high volatility of lead at elevated processing temperatures, thereby promoting the formation of the stoichiometric perovskite phase. osti.govaip.org The deposition atmosphere, a mix of argon and oxygen, is a critical parameter, with the Ar/O₂ gas ratio influencing the film's properties. osti.govmdpi.com For instance, PST films have been successfully deposited using an 11.1% oxygen gas ratio at a working pressure of 10 mTorr. osti.gov

Dual Magnetron Sputtering: This technique offers enhanced control over film composition by using two separate sputtering targets. For lead scandium tantalate (PST) films, a dual-target setup might consist of one target with scandium and tantalum sectors and a separate lead target. osti.govsemanticscholar.org This allows for independent control of the lead flux to precisely manage stoichiometry, which is a significant challenge due to lead's volatility. osti.gov Another approach involves using two cathodes connected to a common AC power supply, which enables continuous, arc-free deposition of dielectric materials. nordiko-tech.co.uk A novel two-target sputtering technique has been used to deposit lead scandium tantalate (Pb₂ScTaO₆), highlighting the versatility of this approach. tandfonline.comtandfonline.com

Table 1: Representative RF Sputtering Parameters for Lead Tantalate Analogues

| Parameter | Value | Compound | Substrate | Source |

|---|---|---|---|---|

| Target Power | 60W - 80W | PbSc₀.₅Ta₀.₅O₃ (PST) | Platinized Silicon | osti.gov |

| Working Pressure | 10 mTorr | PbSc₀.₅Ta₀.₅O₃ (PST) | Platinized Silicon | osti.gov |

| Ar/O₂ Gas Ratio | 33.21 sccm Ar / 2.96 sccm O₂ (11.1% O₂) | PbSc₀.₅Ta₀.₅O₃ (PST) | Platinized Silicon | osti.gov |

| Deposition Temp. | 25°C - 725°C (in-situ) or 300°C (with post-anneal) | PbSc₀.₅Ta₀.₅O₃ (PST) | Platinized Silicon | osti.govtandfonline.com |

| Post-Anneal Temp. | ≥ 700°C | PbSc₀.₅Ta₀.₅O₃ (PST) | Platinized Silicon | osti.govtandfonline.com |

| Target | Excess Lead Ceramic Target | PbSc₀.₅Ta₀.₅O₃ (PST) | Platinized Silicon | osti.gov |

| RF Power | 200W | Calcium Modified Lead Titanate (PCT) | Si/SiN/Ti/Au | mdpi.com |

| Working Pressure | 12-13 mTorr | Calcium Modified Lead Titanate (PCT) | Si/SiN/Ti/Au | mdpi.com |

| Ar/O₂ Gas Flow | 100-104 sccm Ar / 0 sccm O₂ | Calcium Modified Lead Titanate (PCT) | Si/SiN/Ti/Au | mdpi.com |

| Deposition Temp. | 550°C - 650°C | Calcium Modified Lead Titanate (PCT) | Si/SiN/Ti/Au | mdpi.com |

Molecular Beam Epitaxy (MBE) is a sophisticated ultra-high vacuum (UHV) deposition technique that allows for the growth of single-crystal thin films with atomic-level precision. nsf.gov It involves the thermal evaporation of elemental sources, creating molecular beams that impinge upon a heated crystalline substrate, forming an epitaxial film.

The primary challenge in the MBE growth of lead-based compounds like lead titanate (PbTiO₃), an analogue of lead tantalate, is the high volatility of lead. arxiv.org This can lead to significant lead deficiencies in the grown film. To counter this, an adsorption-controlled growth process is often employed. This strategy involves supplying an excess flux of the volatile species (lead) to the substrate. At the appropriate growth temperature, the excess, unreacted lead re-evaporates from the surface, while the stoichiometric amount is incorporated into the film, enabling a self-regulating growth mechanism. arxiv.org

Further refinements to the MBE strategy for lead-containing oxides include:

Use of a Metal-Oxide Source: Using lead oxide (PbO) as the source material instead of elemental lead can significantly reduce lead's volatility and help maintain stoichiometry. arxiv.org

Powerful Oxidizing Agent: The use of a strong oxidant, such as atomic oxygen or ozone, during growth enhances the oxidation of the species on the substrate surface. arxiv.orgaip.org This increases the oxidation power of the supplied oxygen, which in turn lowers the volatility of lead and promotes the formation of high-quality, atomically-flat films. arxiv.org

For tantalates specifically, the high melting point of tantalum (a refractory metal) presents a challenge for conventional effusion cells. aip.org This has historically been addressed by using electron-beam evaporators. aip.org However, recent developments suggest that tantalum oxide (Ta₂O₅) can be used as a source in a high-temperature effusion cell, which is a more conventional MBE approach. aip.org In-situ reflection high-energy electron diffraction (RHEED) is used to monitor the growth in real-time, confirming a two-dimensional, layer-by-layer growth mode, which is indicative of high crystal quality. vcu.edu

Pulsed Laser Deposition (PLD) is a versatile PVD technique where a high-power pulsed laser is used to ablate a target material, creating a plasma plume that expands and deposits onto a heated substrate. fudan.edu.cnresearchgate.netdiva-portal.org PLD is known for its ability to transfer the stoichiometry of a complex multi-component target to the resulting thin film. researchgate.net

For lead-based perovskites like lead zirconate titanate (PZT) and lead titanate (PTO), key deposition parameters that are carefully controlled include substrate temperature, ambient oxygen pressure, and laser fluence. mdpi.comaip.org The crystallization of the desired piezoelectric perovskite phase typically occurs above a specific temperature, often around 550°C. aip.org

A significant challenge in PLD of lead compounds is the volatility of lead oxide, which can lead to compositional deviations. mdpi.com This is often addressed by using targets with an excess of lead (e.g., 10-20% excess PbO) to compensate for losses during deposition. fudan.edu.cnmdpi.com Another issue is intrinsic resputtering, where energetic particles within the plasma plume bombard the growing film, preferentially removing the lighter or more volatile elements like lead, especially at low ambient pressures. aip.org

Advanced PLD strategies to improve film quality include:

Mosaic Targets: Instead of a single composite target, a mosaic target composed of separate pieces of the constituent oxides (e.g., PbO and TiO₂) can be used. mdpi.com As the target rotates, the laser sequentially ablates each material, and the sub-monolayer deposition per pulse allows for the growth of a homogeneous film, providing a stable and easily handled alternative to fragile, non-stoichiometric ceramic targets. mdpi.com

Hybrid Processes: A hybrid approach combining the sol-gel method with PLD has been shown to reduce the deposition temperature required to obtain the perovskite phase. osti.gov A thin PZT layer is first deposited by the sol-gel method, which then acts as a seed layer for the subsequent PLD growth, facilitating solid-phase epitaxy at a lower temperature (e.g., 460°C). osti.gov

Table 2: Typical Pulsed Laser Deposition Parameters for Lead Tantalate Analogues

| Parameter | Value | Compound | Substrate | Source |

|---|---|---|---|---|

| Substrate Temp. | 555°C | Pb(Zr₀.₂Ti₀.₈)O₃ (PZT) | SrTiO₃ (STO) | lmaleidykla.lt |

| Ambient Pressure | 0.2 mbar (O₂) | Pb(Zr₀.₂Ti₀.₈)O₃ (PZT) | SrTiO₃ (STO) | lmaleidykla.lt |

| Laser Fluence | 1.0 - 1.3 J/cm² | PZT / PbTiO₃ (PTO) | STO | mdpi.comlmaleidykla.lt |

| Repetition Rate | 2 Hz - 10 Hz | PTO / PZT | STO | mdpi.comberkeley.edu |

| Target | PbO-TiO₂ mosaic or Pb-rich ceramic | PTO / PZT | STO / LSMO | fudan.edu.cnmdpi.com |

| Post-Anneal | 250°C in 200 mbar O₂ | Pb(Zr₀.₂Ti₀.₈)O₃ (PZT) | SrTiO₃ (STO) | lmaleidykla.lt |

Single Crystal Growth Techniques for Lead Tantalate and Analogues

The exceptional properties of lead-based perovskites are often most pronounced in their single-crystal form. Growing large, high-quality single crystals is challenging but essential for high-performance devices.

The Bridgman method is a widely used technique for growing large single crystals from a melt. uow.edu.au In the modified vertical Bridgman method, a crucible containing the molten material and a seed crystal at its base is slowly lowered through a temperature gradient. mdpi.com As the crucible moves from a hot zone to a cooler zone, crystallization initiates at the seed and proceeds upwards through the melt. uow.edu.aumdpi.com This technique is a straightforward way to synthesize large quantities of relaxor-PT crystals and is suitable for mass production. uow.edu.auresearchgate.net

For lead-based compositions like lead magnesium niobate-lead titanate (PMN-PT), the crystals are grown directly from a stoichiometric melt without the use of a flux. mdpi.com Platinum crucibles are typically used and must be sealed to prevent the evaporation of volatile lead oxide at high temperatures. google.comresearchgate.net Crystals up to four inches in diameter have been grown using this method. mdpi.com

A significant drawback of the Bridgman method for solid-solution crystals is compositional segregation. uow.edu.aumdpi.com Because the constituent components have different solidification points, the composition of the crystal varies along its growth direction. mdpi.comresearchgate.net For example, in PMN-PT crystals, the PbTiO₃ (PT) content gradually increases as the crystal grows. mdpi.com This leads to a gradient in properties along the length of the crystal boule. researchgate.net While this is a major challenge, the Bridgman method remains a key technique for producing large-sized single crystals of lead tantalate analogues. uow.edu.aucambridge.orgcambridge.org

The Top-Seeded Solution Growth (TSSG) method is a crystal growth technique that evolved from the flux growth method. sciengine.com In TSSG, a seed crystal is attached to a rotating rod and lowered to touch the surface of a supersaturated molten solution (a mixture of the crystal components and a flux). mdpi.comnih.gov The crystal grows by pulling the seed slowly upwards as material from the solution crystallizes onto it. mdpi.com

This method offers several advantages over melt-growth techniques like the Bridgman method, particularly for complex solid solutions:

Lower Growth Temperature: The use of a flux (e.g., PbO) allows for crystal growth at temperatures below the material's melting point, which can reduce issues with volatility and phase transitions. sciengine.com

Improved Compositional Homogeneity: TSSG can produce crystals with better compositional uniformity compared to the Bridgman method. sciengine.com Electron probe microanalysis of PMN-PT crystals grown by TSSG has shown superior compositional homogeneity. sciengine.com

High Crystal Quality: The growth is not confined by a crucible, which can reduce stress and defects in the resulting crystal. sciengine.com

The TSSG technique has been successfully used to grow various lead-based and lead-free perovskite single crystals, including PZN-PT and PMN-PT. sciengine.com For example, PZN-PT crystals have been grown from a PbO flux. sciengine.com The ability to produce large, high-quality, and compositionally uniform crystals makes TSSG a valuable method for synthesizing lead tantalate analogues for advanced applications. capes.gov.brgoogle.com

Novel Synthesis Routes (e.g., Mechanical Activation Method)

Beyond traditional solid-state reaction and chemical co-precipitation methods, novel synthesis routes are being explored to produce lead tantalate and its analogues with enhanced properties and simplified processing. One such promising technique is the mechanical activation method.

Mechanical activation, a form of mechanochemical synthesis, utilizes high-energy ball milling to induce chemical reactions and phase transformations in solid-state precursors at or near room temperature. jamt.irdoi.org This technique was successfully employed to synthesize lead scandium tantalate (PbSc₀.₅Ta₀.₅O₃ or PST), an analogous tantalate, from a mixture of constituent oxides. doi.orgresearchgate.net

In a notable departure from conventional mixed-oxide methods which often require multiple high-temperature calcination steps and can result in undesirable pyrochlore phases, mechanical activation offers a novel one-step route. doi.org For instance, milling raw materials like titanium oxide and lead(II) oxide with a specific ball-to-powder weight ratio in a planetary ball mill for an extended period (e.g., 30 hours) can produce lead titanate nanopowder. jamt.ir This process can prevent lead volatility and the formation of secondary phases. civilica.com

Research on lead scandium tantalate (PST) has shown that mechanical activation can directly yield a nanocrystalline, long-range disordered perovskite structure. doi.orgresearchgate.net This is significant because the degree of atomic ordering on the crystallographic B-site in perovskites like PST dictates whether it behaves as a normal ferroelectric (ordered) or a relaxor ferroelectric (disordered). doi.org The ability to synthesize the disordered structure directly, which is then retained even after sintering at temperatures up to 1250°C, showcases the unique advantage of this method. doi.org The resulting mechanically activated powders are highly active for sintering, enabling the production of dense ceramics. doi.org

The process involves milling the oxide mixture for a specific duration, with studies showing that 20 hours of milling can be sufficient to form a single-phase PST. researchgate.net This method not only simplifies the synthesis by skipping intermediate steps like the formation of a wolframite (B13744602) precursor but also enhances the reactivity of the constituents. doi.org

Optimization of Processing Conditions for Lead Tantalate (e.g., Annealing, Temperature Ramps, Pb-excess)

The final properties of lead tantalate and related perovskites are highly dependent on the processing conditions. Careful optimization of parameters such as annealing, temperature ramps, and the use of excess lead is crucial for achieving the desired phase, microstructure, and electrical characteristics. psu.edu

Annealing: Post-deposition annealing is a critical step to crystallize the desired perovskite phase from amorphous or intermediate pyrochlore structures. fudan.edu.cntandfonline.com The transformation from the pyrochlore to the perovskite phase is strongly influenced by the annealing environment and temperature. fudan.edu.cnmdpi.com

Temperature: Increasing the annealing temperature generally promotes better crystallinity, indicated by sharper and more intense diffraction peaks. fudan.edu.cnpsu.edu For example, in lead scandium tantalate (PST) thin films, an optimal perovskite phase was obtained at temperatures of 700°C or higher. osti.govresearchgate.netresearchgate.net However, excessively high annealing temperatures can be detrimental, leading to lead loss due to its high volatility and the subsequent formation of a lead-deficient pyrochlore phase. fudan.edu.cn

Atmosphere: The annealing environment, specifically the oxygen concentration, significantly affects the surface morphology and crystal structure. mdpi.com For lead titanate thin films, annealing in different atmospheres (air, oxygen at 1.33 Pa, and vacuum) resulted in distinct grain structures. mdpi.com Annealing in a vacuum was found to produce a rhombohedral structure, which is unusual for lead titanate at room temperature. mdpi.com

Method: Rapid thermal annealing (RTA) is a commonly used technique that can transform amorphous or weak pyrochlore phases into the perovskite structure. osti.govresearchgate.net This method allows for quick heating and cooling cycles, providing precise control over the crystallization process. researchgate.net

Temperature Ramps: The rate at which the temperature is increased during processing, known as the temperature ramp, has a significant impact on the nucleation and growth of the crystalline phase. google.com

Nucleation and Crystal Size: A high heating ramp rate (e.g., 10°C/min or greater) promotes homogeneous nucleation of crystals by quickly passing through the temperature range where nucleation occurs. google.com This generally leads to the formation of smaller particles. google.com Conversely, a slow ramp rate can result in inconsistent crystal size and structure. google.com

Phase Conversion: Even small adjustments to the temperature ramp can have a large effect on the degree of perovskite conversion, crystallographic orientation, and the long-range order parameter in materials like PST. osti.govresearchgate.netresearchgate.net

Pb-excess: Due to the high volatility of lead and its compounds at elevated processing temperatures, a deficiency of lead often occurs during synthesis and annealing. mdpi.commdpi.com This lead loss can lead to the formation of an undesirable pyrochlore phase instead of the desired perovskite structure. mdpi.com

Compensation for Lead Loss: To counteract this, a common strategy is to add an excess of lead, typically in the form of lead oxide (PbO), to the initial mixture. mdpi.com Excess lead amounts of 10% to 30% are frequently used. mdpi.comepfl.ch

Promotion of Perovskite Phase: The presence of excess lead ensures the required stoichiometry is maintained, promoting the formation of the perovskite phase and improving crystallinity. mdpi.comwashington.edu It has been shown to be effective in various deposition techniques, including sol-gel, sputtering, and pulsed laser deposition. osti.govmdpi.com In the synthesis of lead zirconate titanate (PZT), an analogous material, excess lead helps to reduce the amorphous phase and improve morphology. washington.edu While beneficial, excessive lead can segregate at grain boundaries, which may adversely affect the final electrical properties of the material. mdpi.com

Interactive Data Table: Optimization Parameters for Tantalate Synthesis This table summarizes key findings on how different processing conditions affect the synthesis of lead tantalate and analogous compounds.

| Parameter | Condition | Observed Effect | Material | Citation |

| Annealing Temperature | ≥ 700°C | Optimal perovskite phase obtained. | PST | osti.govresearchgate.netresearchgate.net |

| Increased from 450°C to 650°C | Increased crystallinity and grain size. | PCT | psu.edu | |

| Too high | Can result in Pb loss and formation of pyrochlore phase. | PZT | fudan.edu.cn | |

| Annealing Atmosphere | Vacuum | Resulted in a rhombohedral crystal structure. | PbTiO₃ | mdpi.com |

| Oxygen (1.33 Pa) | Led to a dense structure with smaller grains (100-500 nm). | PbTiO₃ | mdpi.com | |

| Temperature Ramp Rate | Fast (≥10 °C/min) | Promotes homogeneous nucleation, resulting in smaller particles. | PZT | google.com |

| Small changes | Large effect on perovskite conversion and orientation. | PST | osti.govresearchgate.netresearchgate.net | |

| Pb-excess | 10% - 20% | Compensates for Pb volatilization, promotes perovskite phase. | PZT | mdpi.com |

| 20% and 30% | Increased permittivity in films. | PST | epfl.ch | |

| Stoichiometric (no excess) | Used to avoid segregation of PbO at grain boundaries. | PbTiO₃ | mdpi.com |

Structural Characterization and Crystal Chemistry of Lead Tantalate

Phase Analysis and Crystallographic Studies

Phase analysis is critical in the study of lead tantalate, as the material can crystallize into different polymorphic forms, primarily the perovskite and pyrochlore (B1171951) structures. Crystallographic studies provide the fundamental data needed to understand the atomic arrangement and symmetry of these phases.

X-ray Diffraction (XRD) and Rietveld Refinement

X-ray diffraction (XRD) is the primary technique used for phase identification and structural analysis of crystalline materials like lead tantalate. scirp.orgscirp.org An XRD pattern provides a fingerprint of the material's crystal structure by measuring the scattering of X-rays from the atomic planes within the crystal lattice. scirp.org

For a more detailed and quantitative analysis, the Rietveld refinement method is employed. wikipedia.orgias.ac.inacs.org This powerful technique involves fitting a calculated theoretical diffraction pattern to the entire measured experimental pattern. wikipedia.orgias.ac.in By minimizing the difference between the observed and calculated profiles through a least-squares approach, the Rietveld method can extract a wealth of detailed structural information. wikipedia.orgias.ac.inrigaku.com This includes:

Precise lattice parameters. rigaku.com

Atomic coordinates within the unit cell.

Site occupancy factors. rigaku.com

Quantitative phase analysis (determining the weight fraction of coexisting phases).

Crystallite size and microstrain. rigaku.com

The process requires a good initial structural model, but it is exceptionally valuable for analyzing complex patterns with overlapping diffraction peaks, which are common in lead tantalate systems where multiple phases may coexist. ias.ac.in

Identification of Perovskite and Pyrochlore Phases

Lead-based tantalate systems are known to form two main competing crystalline structures: the perovskite phase and the pyrochlore phase. osti.govnih.govelsevierpure.com The desired functional properties, particularly ferroelectricity, are typically associated with the perovskite structure. However, during synthesis, a stable but non-ferroelectric pyrochlore phase often forms as an intermediate or coexisting phase. osti.govvt.edu

Perovskite Structure: The ideal perovskite structure has the general formula ABO₃. In the context of lead tantalate systems, this structure is characterized by a network of corner-sharing TaO₆ octahedra, with the larger lead cations occupying the interstitial sites. This arrangement is crucial for the development of ferroelectric properties.

Pyrochlore Structure: The pyrochlore structure, with a general formula of A₂B₂O₇ or A₂B₂O₆, is more complex. In lead tantalate, it can manifest as a lead-deficient pyrochlore phase. This phase is thermodynamically stable and its formation can be difficult to avoid, often requiring specific thermal processing, such as rapid thermal annealing, to promote the transformation into the desired perovskite phase. osti.govvt.edu

The transformation from an amorphous or pyrochlore phase to the perovskite phase is highly dependent on thermal history and processing conditions, such as annealing temperature and duration. osti.govvt.edu XRD is the primary tool used to identify the presence and relative amounts of these two phases by analyzing their distinct diffraction patterns. osti.gov

Lattice Parameter Determination and Unit Cell Volume Analysis

Precise determination of the lattice parameters (the dimensions of the unit cell, denoted as a, b, and c) and the unit cell volume is a key outcome of crystallographic analysis, typically achieved through Rietveld refinement of XRD data. ias.ac.inrigaku.comiosrjournals.org These parameters provide fundamental information about the crystal structure and can be influenced by factors such as stoichiometry, doping, and processing conditions.

For example, in the closely related lead titanate (PbTiO₃), Rietveld analysis of the XRD pattern confirmed a tetragonal system. iosrjournals.orgresearchgate.net The refinement yielded precise lattice parameters and the unit cell volume, which are crucial for understanding the material's structural distortion and properties. ias.ac.iniosrjournals.org Similar analyses are applied to lead tantalate to characterize its specific crystallographic details. A structural study of rhombohedral lead tantalate (PbTa₂O₆) reported the following lattice parameters. ntnu.no

| Compound | Crystal System | Space Group | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Unit Cell Volume (ų) |

|---|---|---|---|---|---|

| Lead Tantalate (PbTa₂O₆) | Rhombohedral | R3 | 7.531 | 15.939 | 782.7 |

Microstructural Investigations

While crystallographic studies reveal the atomic-level structure, microstructural investigations examine the larger-scale features of the material, such as grain size, shape, porosity, and the spatial distribution of phases. These features, which are on the nanometer to micrometer scale, have a profound impact on the bulk properties of ceramic materials.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface morphology and microstructure of lead tantalate ceramics. iosrjournals.org SEM provides high-resolution images that reveal key microstructural characteristics, including:

Grain Size and Morphology: The size, shape, and packing of crystalline grains can be clearly observed. nih.govpolyu.edu.hk This is critical as properties can be highly dependent on grain size.

Phase Distribution: In multiphase samples, SEM can distinguish between different phases (e.g., perovskite and pyrochlore) based on contrast in the images, which often relates to differences in atomic number or crystallography. tandfonline.com

Porosity and Defects: The presence of pores, cracks, and other defects, which can influence the material's density and mechanical integrity, are readily identified.

In studies of related materials, SEM has been used to observe how the addition of dopants can refine grain size and lead to a denser microstructure. nih.gov It is also used to confirm the formation of uniform solid solutions and observe the close packing of grains, which is indicative of high-density ceramics. polyu.edu.hkresearchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher magnification and spatial resolution than SEM, enabling the investigation of crystallographic and defect structures at the nanoscale. aip.orgwiley.com In the study of lead tantalate, TEM is used to:

Analyze Nanoscale Structures: TEM can resolve fine details of the microstructure, such as the growth of perovskite phases on a fine-grained pyrochlore matrix. vt.edu

Characterize Domain Structures: In ferroelectric materials, TEM can directly image ferroelectric domains—regions with uniform polarization. The size, shape, and orientation of these domains, as well as the structure of the domain walls that separate them, can be studied in detail. aip.orgqub.ac.ukrsc.org

Identify Crystal Defects: TEM allows for the direct observation of crystal lattice defects such as dislocations and stacking faults, which can act as pinning sites for domain walls and influence material properties.

Electron Diffraction: Selected Area Electron Diffraction (SAED) patterns can be obtained from very small regions of the sample, providing definitive crystallographic information to distinguish between perovskite and pyrochlore phases at a local level, which can be difficult with bulk techniques like XRD if the phases are nanocrystalline. vt.edu

Studies on similar perovskite materials like lead zirconate titanate (PZT) have utilized TEM to characterize the crystallography of domains and determine the thickness of domain walls. aip.org

Atomic Force Microscopy (AFM) and Piezoresponse Force Microscopy (PFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to study the surface morphology of materials. In the context of lead tantalate and related compounds, AFM provides detailed three-dimensional topographical information, allowing for the analysis of features such as grain structure, surface roughness, and the presence of any surface defects like pores or microcracks. scientific.netsuffolk.edu For instance, studies on black lithium tantalate wafers have utilized AFM to reveal that high-temperature annealing prior to reduction treatment results in a more uniform surface with reduced average roughness. inoe.ro Similarly, AFM has been employed to observe the surface morphology of lead titanate (PbTiO3) thin films, highlighting how heat treatment during crystallization can lead to imperfections such as porosity and grain boundaries. scientific.net

Piezoresponse Force Microscopy (PFM) is an advanced mode of AFM that is particularly suited for characterizing piezoelectric and ferroelectric materials like lead tantalate-based perovskites. researchgate.net PFM operates by applying an AC voltage to a conductive AFM tip in contact with the sample surface, which induces a mechanical response in the material due to the converse piezoelectric effect. This response is detected as cantilever deflection, providing information on the local piezoelectric and ferroelectric properties. researchgate.net PFM can map ferroelectric domain patterns with high lateral resolution and measure deformations in the sub-picometer range. researchgate.net

In studies of lead scandium tantalate (PST) thin films, PFM has been used to monitor the piezoelectric response, which is dependent on the film's microstructure. tandfonline.com Research on lead titanate nanograins has demonstrated the use of three-dimensional PFM to study the grain-size-dependent domain configuration. aip.org These studies have shown that dense films may contain laminar 90° domain walls, while separated grains exhibit more complex 180° domain structures. aip.org Furthermore, PFM has been instrumental in investigating the lower size limit for ferroelectricity, with observations showing a lack of piezoresponse in lead titanate grains smaller than 20 nm, suggesting a transition to a superparaelectric phase. aip.orgcore.ac.uk

Cation Ordering Phenomena in Lead Tantalate-Based Perovskites

In perovskite structures with the general formula ABO3, such as those involving lead and tantalum, the arrangement of different cations on the A and B sites can be either ordered or disordered. This phenomenon is known as cation ordering. Generally, B-site cations tend to order more readily than A-site cations. rsc.orgresearchgate.net For double perovskites with the formula A2BB'O6, a random distribution of B and B' cations is considered disordered, whereas an alternating occupancy of the B-sites is considered ordered. mdpi.com

The degree of B-site ordering can be quantified by a long-range order parameter, s, which ranges from 0 for a completely disordered structure to 1 for a completely ordered one. mdpi.com This ordering is influenced by factors such as the difference in charge and ionic radii between the B-site cations. mdpi.com In lead scandium tantalate (PST), a compound closely related to lead tantalate, the ordering refers to the chemical arrangement of the Sc3+ and Ta5+ cations on the B-site. nih.gov A fully ordered structure consists of alternating (111) crystallographic planes of scandium and tantalum on the B-site, which gives rise to a superstructure. nih.gov

Different types of cation ordering can occur. In A2BB'X6 perovskites, a rock salt ordering of the B/B' cations is favored. rsc.orgresearchgate.net In contrast, for AA'B2X6 and AA'BB'X6 perovskites, a layered ordering of the A/A' cations is more common. rsc.orgresearchgate.net The tendency for A-site cations to form layered structures is attributed to the bond strains that would arise from a rock salt arrangement of A and A' cations with different sizes. rsc.orgresearchgate.net

Influence of Chemical Ordering on Structural and Functional Properties

The degree of cation ordering has a profound impact on the structural and functional properties of lead tantalate-based perovskites. In lead scandium tantalate (PST), the dielectric properties are strongly affected by the degree of chemical order. aip.org An increase in the B-site order in PST thin films has been shown to lead to an increase in the dielectric permittivity. aip.orgresearchgate.net Highly ordered PST thin films behave as conventional ferroelectrics, exhibiting high dielectric permittivities and well-defined polarization hysteresis loops. aip.orgresearchgate.net Conversely, disordered films tend to exhibit relaxor ferroelectric behavior, which is characterized by a broad dielectric peak with frequency dispersion. aip.orgresearchgate.net

The table below summarizes the effect of B-site cation order on the dielectric properties of Lead Scandium Tantalate (PST) thin films.

| Degree of B-site Cation Order | Dielectric Behavior | Key Characteristics |

| High | Conventional Ferroelectric | High dielectric permittivity (around 7000), well-developed polarization hysteresis loops. aip.orgresearchgate.net |

| Low (Disordered) | Relaxor Ferroelectric | Reduced dielectric permittivity, broad dielectric peak with frequency dispersion. aip.orgresearchgate.net |

This relationship between ordering and ferroelectric behavior is crucial for tailoring the material's properties for specific applications. For example, highly ordered samples are suitable for applications requiring normal ferroelectric behavior, while disordered samples are of interest for their relaxor properties. researchgate.net The transition from relaxor to normal ferroelectric behavior with increasing cation order highlights the importance of controlling the synthesis and processing conditions to achieve the desired degree of ordering.

Superlattice Ordering Observations

Superlattice ordering in perovskite heterostructures, such as those containing lead tantalate-related compounds, refers to the periodic arrangement of different layers, which can lead to unique structural and physical phenomena. The formation of a superlattice can be identified by the appearance of extra diffraction peaks, known as superlattice reflections, in X-ray diffraction (XRD) patterns. nih.gov

In lead scandium tantalate (PST), a fully ordered arrangement of scandium and tantalum cations on the B-site results in a superstructure with a unit cell that is twice the size of the primary perovskite unit cell. This ordering gives rise to these characteristic superlattice peaks in the XRD pattern. nih.gov The intensity of these peaks can be used to determine the degree of cation order within the material. nih.gov

Studies on superlattices composed of alternating layers of lead titanate (PTO) and strontium titanate (STO) have shown that the thickness of the dielectric STO layer can influence the phase of the material. acs.org For certain layer thicknesses, a mixture of a ferroelectric phase and a vortex phase is observed, indicated by a splitting of the superlattice peaks in the XRD pattern. acs.org As the thickness of the STO layer is increased, this peak splitting can disappear, suggesting the stabilization of a pure vortex phase. acs.org

Furthermore, the ordering of polar vortices in these superlattices can be observed through the appearance of satellite peaks in diffraction patterns. A Bragg-like enhancement of these satellite intensities is indicative of ordering of the vortices in the out-of-plane direction. acs.org In composition-modulated superlattices of lead zirconate titanate (PZT), it has been shown that the long-range polar order can be disrupted. researchgate.net Selected-area diffraction patterns of such superlattices confirm the perovskite-type unit cell structure in the different layers. researchgate.net

Investigation of Crystallographic Texture and Orientation

Crystallographic texture describes the distribution of crystallographic orientations in a polycrystalline material. wikipedia.org If the orientations of the individual grains are not random, the material is said to have a preferred orientation or texture. wikipedia.org This texture can significantly influence the material's properties and is often developed during synthesis or post-synthesis processing, such as heat treatment. nist.gov The investigation of crystallographic texture is particularly important for thin film applications, where a sharp texture normal to the film plane is frequently observed. nist.gov

The crystallographic orientation of lead tantalate-based thin films can be determined using techniques like X-ray diffraction (XRD). mdpi.com For example, in lead scandium tantalate (PST) thin films, XRD patterns have revealed the presence of (200) and (220) textures. nih.gov By comparing the relative intensities of the diffraction peaks to those of a randomly oriented powder standard, the degree of preferred orientation can be assessed. nih.gov

In lead zirconate titanate (PZT) thin films, the growth orientation has a significant impact on the electrophysical properties. A researchgate.net orientation is associated with high piezoelectric properties, while a orientation can lead to lower elastic stress, which is beneficial for memory applications. mdpi.com For certain applications, a mixture of researchgate.net and orientations may provide the best energy conversion efficiency. mdpi.com Electron backscatter diffraction (EBSD) is another powerful technique for mapping the local crystallographic texture of thin films with high spatial resolution. EBSD studies on PZT thin films have been used to quantify the percentage of grains with a specific texture, such as the {111} texture, and to determine the average grain size.

Phase Transitions and Transformation Mechanisms in Lead Tantalate Systems

Ferroelectric to Paraelectric Phase Transitions

The most critical transition in these materials is from a low-temperature ferroelectric phase, characterized by spontaneous polarization, to a high-temperature paraelectric phase, where this polarization vanishes. The nature of this transition is a key determinant of the material's properties.

The mechanism driving the ferroelectric-paraelectric phase transition in lead-based perovskites is often a subject of debate, with evidence pointing towards a combination of two classical models: the order-disorder and the displacive mechanism. aps.orgarxiv.org

Displacive Mechanism: This model posits that the phase transition is caused by a structural instability related to the softening of a transverse optical phonon mode. aps.orgarxiv.org As the material is heated towards the Curie temperature (Tc), the frequency of this "soft mode" decreases. aps.org At Tc, the frequency drops to zero, leading to a collective, uniform displacement of ions from their high-symmetry positions in the paraelectric phase to lower-symmetry positions in the ferroelectric phase, thus creating a net dipole moment. rug.nl

Order-Disorder Mechanism: In this scenario, local polar distortions or dipoles exist even in the paraelectric phase but are randomly oriented, resulting in no net macroscopic polarization. aps.orgarxiv.org The transition to the ferroelectric state involves the long-range ordering of these pre-existing local dipoles. aps.orgarxiv.org This mechanism is supported by the presence of a central quasi-elastic peak in Raman scattering experiments. arxiv.org

In many lead-containing ferroelectrics, such as lead titanate (a related perovskite), these two mechanisms are not mutually exclusive and often coexist. aps.orgarxiv.org The transition may exhibit a crossover from being predominantly displacive at lower temperatures to being dominated by order-disorder characteristics as the temperature approaches the Curie point. arxiv.org For instance, in lead scandium tantalate (PST), which is classified as an order/disorder ferroelectric, the degree of B-site cation ordering (Sc and Ta) significantly influences the transition behavior. osti.gov A high degree of ordering favors a first-order, more displacive-like transition, while a disordered state leads to a diffuse, second-order transition characteristic of relaxor ferroelectrics, which has strong order-disorder features. osti.gov

The concept of a "soft mode" is central to the displacive model of phase transitions. aps.org This refers to a specific lattice vibration (phonon) whose frequency decreases significantly as the temperature approaches the Curie temperature from either above or below. aps.orgresearchgate.net The softening of this mode indicates a growing instability in the crystal lattice. arxiv.org

In materials like lead titanate, Raman spectroscopy has been used to study the behavior of these soft modes. aps.org The damping of the soft E-symmetry phonon was found to be dependent on both frequency and temperature. aps.org The nearly linear temperature dependence of the damping suggests that cubic anharmonicity in the lattice potential is the primary damping mechanism. aps.org However, reconciling the observation of an almost ideal displacive "soft mode" with evidence of strong order-disorder characteristics has been a key challenge. arxiv.orgresearchgate.net Research suggests that the soft mode can coexist with a strong Debye relaxation associated with the thermal disordering of dipoles. researchgate.net This relaxation feature appears near the transition temperature in both the ferroelectric and paraelectric phases, effectively bridging the two mechanistic descriptions. researchgate.net

Phase Transformation Kinetics

The transformation from a non-ferroelectric precursor phase (like amorphous or pyrochlore) to the desired ferroelectric perovskite phase is a critical step in material synthesis, often achieved through thermal annealing. The kinetics of this transformation dictates the final microstructure and properties of the material.

The crystallization of the perovskite phase from an amorphous or pyrochlore (B1171951) matrix is typically a nucleation and growth-controlled process. osti.govosti.gov The kinetics of such transformations can be effectively modeled using the Johnson-Mehl-Avrami-Kolmogorov (JMAK) or simply Avrami's equation. cranfield.ac.ukcranfield.ac.uk

The Avrami equation is expressed as: V(t) = 1 - exp(-ktⁿ) where:

V(t) is the volume fraction transformed at time t. cranfield.ac.uk

k is the temperature-dependent rate constant. cranfield.ac.uk

n is the Avrami exponent, a value that provides insight into the nucleation mechanism and dimensionality of growth. cranfield.ac.ukcranfield.ac.uk

Studies on lead scandium tantalate (PST) thin films have utilized this model to analyze the transformation from amorphous and pyrochlore phases to the perovskite phase during rapid thermal annealing (RTA). cranfield.ac.uktandfonline.com By fitting experimental data of the transformed volume fraction versus time, the parameters n and k can be determined. cranfield.ac.ukresearchgate.net For PST, the Avrami exponent n for the transformation from pyrochlore to perovskite was found to be close to 1, suggesting a diffusion-controlled growth process where the growth rate is predominantly interface-controlled. osti.govcranfield.ac.uk The transformation is often characterized by the formation of rosette-like perovskite structures that grow radially. osti.govosti.gov

The rate constant k in the Avrami equation follows an Arrhenius-type temperature dependence, which allows for the calculation of the activation energy (Eₐ) for the phase transformation. The activation energy represents the energy barrier that must be overcome for the transformation to occur.

| Transformation Process | Starting Phase | Activation Energy (Eₐ) | Reference |

| Perovskite Formation | Pure Amorphous | 332 ± 11 kJ/mol | osti.gov, researchgate.net |

| Mixed Amorphous & Pyrochlore | 345 ± 11 kJ/mol | osti.gov, researchgate.net | |

| Perovskite Growth | Pure Amorphous | 114 ± 10 kJ/mol | osti.gov, researchgate.net |

| Mixed Amorphous & Pyrochlore | 122 ± 10 kJ/mol | osti.gov, researchgate.net |

These values indicate that the initial nucleation and formation of the perovskite phase from either an amorphous or a mixed-phase precursor is the more energy-intensive step, requiring a significantly higher activation energy than the subsequent growth of the established perovskite crystals. osti.govresearchgate.net

Influence of External Stimuli on Phase Transitions

The phase transition characteristics of lead tantalate systems can be significantly altered by external stimuli such as electric fields and mechanical stress. innovationforever.comosti.gov These stimuli can shift the phase transition temperature and influence the stability of the ferroelectric and paraelectric phases. innovationforever.com

Applying an external electric field can induce a phase transition in materials near a phase boundary. osti.gov For ferroelectric materials, an electric field aligns the electric dipoles, favoring the ferroelectric phase and potentially increasing the transition temperature. innovationforever.com This can lead to an electric-field-induced phase transition from a paraelectric or a different ferroelectric state to a more stable ferroelectric phase. osti.govresearchgate.net

Mechanical stress, either compressive or tensile, can also drive phase transitions. innovationforever.comresearchgate.net For example, in lead-based perovskites, applying pressure can induce large changes in phase fractions, which contributes to the material's piezoelectric response. aip.org Stress can favor a phase with a different crystal structure and volume, thereby shifting the equilibrium between the ferroelectric and paraelectric phases. innovationforever.com In relaxor-ferroelectric single crystals, cooperative stress, temperature, and electric fields can be used to drive transformations between various ferroelectric phases (e.g., rhombohedral to orthorhombic) and the paraelectric cubic phase. researchgate.net This manipulation of phase stability through external stimuli is crucial for the application of these materials in actuators, sensors, and transducers. osti.gov

Temperature-Dependent Phase Behavior

Lead tantalate (PbTa2O6) exhibits a complex temperature-dependent phase behavior, characterized by the existence of multiple polymorphs. The two primary polymorphs are a low-temperature rhombohedral phase and a high-temperature orthorhombic phase. dergipark.org.tr The transition between these phases is a key aspect of the material's properties. The non-ferroelectric rhombohedral form is stable below approximately 1150°C, while the ferroelectric orthorhombic phase forms at temperatures exceeding this threshold. dergipark.org.tr The Curie point, which marks the transition from the ferroelectric to a paraelectric state, is observed at 265°C. dergipark.org.tr

The orthorhombic phase of PbTa2O6 shares a close structural relationship with tetragonal tungsten bronzes (TTB) in its paraelectric state. dergipark.org.tr X-ray diffraction (XRD) analyses have confirmed that PbTa2O6 samples can crystallize in a tetragonal tungsten bronze symmetry with the space group P4/mbm. dergipark.org.tr The relationship between the orthorhombic and tetragonal structures is evident along the c-axis within the tungsten bronze framework. dergipark.org.tr

Studies on mixed compounds, such as lead tantalate sintered with silver oxide, have revealed multiple dielectric peaks during heating cycles at 90°C, 130°C, 220°C, and 230°C. ijmra.inijmra.in The peak at 230°C is identified as the Curie point. ijmra.in During the cooling cycle, a single peak is observed at 240°C, indicating a first-order phase transition with pronounced thermal hysteresis. ijmra.inijmra.in This hysteresis suggests a temperature relaxation process within the compound. ijmra.in The ferroelectric phase in these mixed compounds is orthorhombic, and while it approaches tetragonality with increasing temperature, it does not fully achieve it. Above the Curie temperature, the structure remains orthorhombic, albeit a different form than the ferroelectric phase. ijmra.in

The phase transitions are also influenced by the preparation method and stoichiometry. For instance, the addition of excess PbO can affect the phase transition temperature. A higher concentration of PbO (5 wt.%) has been shown to result in a higher phase transition temperature from the ferroelectric to the paraelectric phase compared to samples with lower PbO content. scientific.net

| Temperature Range | Phase | Key Characteristics | Reference |

|---|---|---|---|

| Below ~1150°C | Rhombohedral | Non-ferroelectric | dergipark.org.tr |

| Above ~1150°C | Orthorhombic | Ferroelectric | dergipark.org.tr |

| 265°C | Orthorhombic (Ferroelectric to Paraelectric) | Curie Point | dergipark.org.tr |

| 40°C to 300°C (Heating Cycle with Ag2O) | Mixed Phases | Dielectric peaks at 90°C, 130°C, 220°C, 230°C | ijmra.inijmra.in |

| Cooling Cycle (with Ag2O) | Orthorhombic | Single dielectric peak at 240°C, first-order transition | ijmra.inijmra.in |

Pressure-Induced Phase Transitions

The application of high pressure significantly influences the phase transitions in lead-based perovskite materials, including lead titanate (PbTiO3), a compound structurally related to lead tantalate systems. In lead titanate, pressure has been shown to decrease the temperature of the transition from the ferroelectric tetragonal phase to the paraelectric cubic phase. idsi.mdresearchgate.net

Research on lead titanate has demonstrated that at pressures below 2 GPa, the baric coefficient (dTc/dP) is -20(3) K/GPa. idsi.md However, at pressures exceeding 2 GPa, this coefficient increases substantially to -113(5) K/GPa. idsi.md This change is attributed to a shift in the order of the ferroelectric-paraelectric phase transition from first-order to second-order under high pressure. idsi.md At room temperature, a second-order ferroelectric-paraelectric transition is observed at approximately 11 GPa. idsi.md

Furthermore, high-pressure studies on lead titanate have revealed a complex sequence of continuous phase transitions between tetragonal-like phases at 13, 20, and 45 GPa. aps.org These findings suggest that the material accommodates pressure through mechanisms involving the tilting of oxygen octahedra and a reentrance of ferroelectricity. aps.org Notably, these studies did not find evidence for a pressure-induced morphotropic phase boundary. aps.org

In doped systems, such as La-doped lead zirconate titanate, pressure can induce transitions to different phases. For instance, at both 300 K and 250 K, an increase in pressure above 0.3 GPa can lead to a transition to a Pnma-like antiferroelectric orthorhombic phase. researchgate.nettandfonline.comtandfonline.com These pressure-induced transitions often exhibit considerable hysteresis upon pressure release. researchgate.nettandfonline.com

| Material | Pressure Range | Transition Details | Reference |

|---|---|---|---|

| PbTiO3 | < 2 GPa | dTc/dP = -20(3) K/GPa | idsi.md |

| PbTiO3 | > 2 GPa | dTc/dP = -113(5) K/GPa; Change from first to second-order transition | idsi.md |

| PbTiO3 | ~11 GPa (Room Temp) | Second-order ferroelectric-paraelectric transition | idsi.md |

| PbTiO3 | 13, 20, 45 GPa | Continuous transitions between tetragonal-like phases | aps.org |

| La-doped PZT | > 0.3 GPa | Transition to Pnma-like antiferroelectric orthorhombic phase | researchgate.nettandfonline.comtandfonline.com |

Electric Field-Induced Phase Transitions

An external electric field can induce phase transformations in lead-based tantalate and titanate systems. In lead lanthanum zirconate titanate stannate (PLZTS) ceramics, an applied electric field can trigger a transition from a tetragonal antiferroelectric (AFE) phase to a rhombohedral ferroelectric (FE) phase. aip.org This transition is accompanied by a significant volume increase, which is a key factor for their application in actuators. aip.org

Similarly, in textured 60BiFeO3-40PbTiO3 (BFPT), the application of an electric field can induce a phase transformation from a mixed rhombohedral/tetragonal state to a predominantly tetragonal phase. whiterose.ac.uk Before the application of an electric field, the material consists of approximately 73.5% tetragonal and 26.5% rhombohedral phases. whiterose.ac.uk Upon applying an electric field of 6 kV/mm, the proportion of the tetragonal phase increases to about 95%. whiterose.ac.uk This phase switching is a critical aspect of achieving high electric-field-induced strains. whiterose.ac.uk

In relaxor ferroelectrics like lanthanum-modified lead zirconate titanate (PLZT), a DC bias electric field above a certain critical field (Ec) can induce a transition from the relaxor state to a long-range ferroelectric state. aps.org The stability of this field-induced ferroelectric phase is strongly dependent on the electric field strength as the temperature increases. aps.org For lead-free systems such as (Bi0.5Na0.5)TiO3–BaTiO3 (BNT-BT), an electric field can induce a transformation from a pseudocubic to a tetragonal symmetry. aip.org This transformation is responsible for the observed macroscopic strain in these materials. aip.org

| Material System | Electric Field Strength | Induced Phase Transition | Initial Phase Composition | Final Phase Composition | Reference |

|---|---|---|---|---|---|

| PLZTS | - | Tetragonal AFE to Rhombohedral FE | Tetragonal AFE | Rhombohedral FE | aip.org |

| 60BiFeO3-40PbTiO3 | ≥ 1 kV/mm | Mixed Rhombohedral/Tetragonal to predominantly Tetragonal | ~73.5% Tetragonal / 26.5% Rhombohedral | ~95% Tetragonal (at 6 kV/mm) | whiterose.ac.uk |

| PLZT (9/65/35) | > Ec | Relaxor to Ferroelectric | Relaxor | Ferroelectric | aps.org |

| BNT-BT | - | Pseudocubic to Tetragonal | Pseudocubic | Tetragonal | aip.org |

Morphotropic Phase Boundary (MPB) Phenomena in Lead-Based Tantalate Systems

The morphotropic phase boundary (MPB) is a critical concept in ferroelectric materials, representing a composition-driven phase transition between two ferroelectric phases with different symmetries, typically tetragonal and rhombohedral. In lead-based tantalate and titanate solid solutions, the MPB is associated with exceptionally high dielectric and piezoelectric properties. psu.edutaylorandfrancis.com

In the lead zirconate titanate (PZT) system, the MPB separates the tetragonal and rhombohedral ferroelectric phases and is located at a composition of approximately x = 0.52 (for Pb(ZrxTi1-x)O3). taylorandfrancis.com The enhancement of piezoelectric coefficients at the MPB is attributed to the coexistence of the two phases, which facilitates the alignment of polarization vectors under an applied electric field. taylorandfrancis.com

For the (1-x)Pb(Sc1/2Nb1/2)O3–xPbTiO3 (PSN-PT) system, the MPB between the rhombohedral and tetragonal phases occurs at a lead titanate concentration of around 0.35 to 0.43. psu.edu Some research suggests the existence of an intermediate monoclinic phase at the MPB in perovskite systems containing PbTiO3. psu.edu The position of the MPB in (1-x)PbTiO3 + xPbBO3 and (1-x)PbTiO3 + xPb(B', B'')O3 systems is often near x = 0.5, where the ratio of the smaller Ti ions to the larger B or (B', B'') ions is close to 1:1. tandfonline.com This proximity to a 1:1 ratio may lead to ion ordering, which could trigger the formation of the MPB and potentially an intermediate monoclinic phase. tandfonline.com

In lead-free systems like (1-y)(Bi0.5Na0.5)(1-1.5x)LaxTiO3–yBaTiO3, the MPB has been identified around y = 0.1. researchgate.net Similarly, in the (1-x)BiMg0.5Ti0.5O3–xBiZn0.5Ti0.5O3 system, an MPB between a non-polar orthorhombic and a ferroelectric tetragonal state is observed at 75 mol. % BZT in as-prepared ceramics. mdpi.com Annealing can shift this MPB to a lower BZT content of 60 mol. % and change the phases involved to rhombohedral and tetragonal. mdpi.com

Ferroelectric Phenomena in Lead Tantalate Systems

Spontaneous Polarization and Hysteresis Loop Characteristics

The hallmark of a ferroelectric material is the hysteresis loop observed in the polarization-electric field (P-E) curve. jkps.or.kr This loop demonstrates the material's spontaneous polarization (P_s), the existence of polarization in the absence of an electric field. jkps.or.kr Key parameters derived from the hysteresis loop include the remnant polarization (P_r), which is the polarization remaining when the electric field is removed, and the coercive field (E_c), the field strength required to reverse the polarization. jkps.or.krtandfonline.com

In lead tantalate systems, these characteristics are highly dependent on the degree of cation order on the B-site of the perovskite structure. tandfonline.comtandfonline.com For instance, lead scandium tantalate, Pb(Sc₁/₂Ta₁/₂)O₃ (PST), can be processed to have its Sc³⁺ and Ta⁵⁺ ions arranged in either an ordered or a disordered fashion. tandfonline.com

Ordered PST: Well-annealed, ordered PST exhibits a sharp, first-order ferroelectric transition. tandfonline.com This is characterized by a distinct P-E hysteresis loop and a spontaneous polarization that decreases sharply within a narrow temperature range close to the Curie temperature (T_c). tandfonline.comresearchgate.net

Disordered PST: Quenched, disordered PST behaves as a relaxor ferroelectric. tandfonline.com Its depolarization occurs over a much broader temperature range, and it displays a slim-loop P-E hysteresis. tandfonline.comdaneshyari.com

The properties can be further tuned in solid solutions. A thin film of 0.55Pb(Sc₁/₂Ta₁/₂)O₃-0.45PbTiO₃ (PSTT) was found to have a remnant polarization (2P_r) of 52 μC/cm² and a coercive field (2E_c) of 172 kV/cm. researchgate.net In PST ceramic systems, the remnant polarization has been observed to be temperature-dependent, diminishing to near zero as the material transitions to its paraelectric state. tandfonline.com

The physical dimensions of the material also play a critical role. Studies on PST thin films have shown a suppression of polarization and nonlinearity as the film thickness is reduced. nsf.govaps.org Below a thickness of approximately 30 nm, this suppression accelerates, and by 7 nm, the material behaves like a linear dielectric with no observable hysteresis. nsf.govaps.org

| Material System | Remnant Polarization (P_r) | Coercive Field (E_c) | Reference |

|---|---|---|---|

| 0.55Pb(Sc₁/₂Ta₁/₂)O₃-0.45PbTiO₃ (PSTT) Thin Film | 26 μC/cm² | 86 kV/cm | researchgate.net |

| Lead Titanate (PbTiO₃) Thin Film (annealed in air) | 38 μC/cm² | 130 kV/cm | mdpi.com |

| Lead Titanate (PbTiO₃) Thin Film (annealed in oxygen) | 20 μC/cm² | 70 kV/cm | mdpi.com |

| PZTFW (x=0.20) Thin Film | ~55 μC/cm² | - | aip.org |

Ferroelectric Relaxor Behavior

Relaxor ferroelectrics are a unique class of materials characterized by a diffuse and frequency-dependent dielectric maximum, a stark contrast to the sharp phase transition seen in conventional ferroelectrics. tandfonline.comarxiv.org This behavior is a defining characteristic of disordered lead tantalate systems. tandfonline.comarxiv.org

The distinctive properties of relaxor ferroelectrics are attributed to the formation of polar nanoregions (PNRs). iaea.org These are nanometer-sized regions that possess local, spontaneous polarization but are embedded within a non-polar paraelectric matrix. iaea.org The formation of PNRs in disordered lead scandium tantalate (PST) is driven by compositional fluctuations and chemical heterogeneities, where the random distribution of Sc³⁺ and Ta⁵⁺ ions on the B-site of the perovskite lattice disrupts the establishment of long-range ferroelectric order. tandfonline.compolyu.edu.hk

These PNRs are not static; their polarization can fluctuate between different directions. iaea.org Local electric fields, which are particularly strong at the boundaries of chemical domains, heavily influence the formation and dynamics of these polar clusters. iaea.org

A key signature of relaxor behavior is a broad peak in the dielectric permittivity as a function of temperature, known as a diffuse dielectric maximum. arxiv.orgamericanelements.com In disordered lead tantalate systems, this peak is also frequency-dependent: the temperature of the maximum dielectric permittivity (T_m) increases as the measurement frequency increases. americanelements.com This phenomenon, known as frequency dispersion, is a hallmark of the relaxor state. americanelements.com

The relaxor to ferroelectric transition in materials like PST is often influenced by defects and chemical heterogeneities, which inhibit the formation of macroscopic ferroelectric domains and lead to the observed dielectric relaxation. polyu.edu.hk The frequency dependence of T_m in these systems can often be modeled using the Vogel-Fulcher relation, which describes the freezing dynamics of the PNRs at lower temperatures. americanelements.com

Domain Structure and Domain Wall Dynamics

Ferroelectric crystals are typically composed of domains, which are regions with uniform polarization. These domains are separated by domain walls. The application of an external electric field can cause these domain walls to move, leading to a change in the net polarization of the material.

In disordered lead scandium tantalate (PST) ceramics, the depolarization process involves the splitting of larger, highly polarized macrodomains into randomly oriented microdomains. tandfonline.com This transition from microdomains to macrodomains can be driven by a DC bias field, which forces the randomly oriented microdomains into a highly polarized, albeit metastable, state. tandfonline.com

In PST thin films, the dynamics of domain wall motion can be investigated by analyzing the material's nonlinear dielectric response. nsf.govaps.org At low applied AC fields, the domain walls exhibit reversible movement. nsf.govaps.org However, as the field strength increases, it can overcome pinning sites, leading to the "depinning" of domain walls and a more pronounced, hysteretic movement. nsf.govaps.org For certain ferroelectrics with relaxor characteristics, at temperatures approaching absolute zero, domain wall motion is thought to occur through quantum mechanical tunneling instead of thermally activated processes. researchgate.net

The motion of domain walls can be significantly influenced by internal bias fields, which often arise from the presence of defects within the crystal lattice. arxiv.orgtandfonline.com In lead-based perovskites, point defects such as oxygen vacancies are common. nih.govchemeurope.com These vacancies can associate with acceptor dopants to form defect dipoles. nih.gov

These defect dipoles can align with the local polarization direction, creating an internal electric field that stabilizes the existing domain structure. tandfonline.comnih.gov This stabilization provides a restoring force that opposes domain switching, an effect known as pinning. nih.govchemeurope.com Pinning of domain walls manifests as a "pinched" or biased P-E hysteresis loop and is a primary cause of aging, where the material's properties change over time. nih.govaip.org The diffusion of these point defects during the aging process leads to a gradual stabilization of the domain configuration. tandfonline.com In some PST thin films, this phenomenon can result in a measurable "self-polarization" equivalent to an internal field of approximately 25 kV/cm. researchgate.net

Aging Effects on Ferroelectric Properties

Aging in ferroelectric materials refers to the gradual change of their electrical and mechanical properties over time. americanelements.com While specific research on aging in lead tantalate is not extensively documented, the mechanisms can be understood by examining analogous lead-based perovskite ferroelectrics, such as lead zirconate titanate (PZT) and lead magnesium niobate-lead titanate (PMN-PT). americanelements.comattelements.comnih.gov The phenomena observed in these materials are expected to be similar in lead tantalate systems due to their shared perovskite structure and the presence of lead.